molecular formula C6H10O4 B146840 2,2-Dimethylsuccinic acid CAS No. 597-43-3

2,2-Dimethylsuccinic acid

Cat. No. B146840
CAS RN: 597-43-3
M. Wt: 146.14 g/mol
InChI Key: GOHPTLYPQCTZSE-UHFFFAOYSA-N
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Description

2,2-Dimethylsuccinic acid is a dicarboxylic acid derivative that has been studied for various applications in chemistry and materials science. It is structurally characterized by the presence of two methyl groups attached to the second carbon of the succinic acid backbone.

Synthesis Analysis

The synthesis of 2,2-dimethylsuccinic acid derivatives has been explored for the production of prenylated aromatic compounds. In one study, the anion of methyl 2,2-dimethylsuccinate was alkylated with benzylic bromides to yield 3-substituted-2,2-dimethylsuccinates. These intermediates were then hydrolyzed and decarboxylated to afford 1-aryl-3-methyl-2-butenes, which serve as model compounds for further synthetic applications .

Molecular Structure Analysis

The molecular structure of 2,2-dimethylsuccinic acid plays a crucial role in its reactivity and the properties of its derivatives. For instance, the presence of hydrophobically capped layers in 2,2-dimethylsuccinate frameworks allows for weak van der Waals interactions between layers, which is significant for the exfoliation into nanosheets .

Chemical Reactions Analysis

The reactivity of 2,2-dimethylsuccinic acid isomers has been investigated, particularly in the context of heterogeneous reactions with OH radicals. The location of branched methyl groups on the succinic acid backbone significantly influences the reaction mechanisms and the stability of the resulting radicals. For example, the reaction of OH with 2,2-dimethylsuccinic acid is slower compared to its isomer due to the stability of the tertiary alkyl radical formed during the initial abstraction reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylsuccinic acid derivatives are influenced by their molecular structure. The layered inorganic-organic frameworks based on the 2,2-dimethylsuccinate ligand exhibit diverse topologies, which affect their magnetic properties and the potential for nanosheet exfoliation. The use of 2,2-dimethylsuccinate ligand in these frameworks has been shown to yield two-dimensional compounds with significant potential for the production of nanosheets .

Scientific Research Applications

Insulinotropic Potential and Diabetes Treatment

2,2-Dimethylsuccinic acid and its esters have been studied for their insulinotropic potential, which is crucial for the treatment of non-insulin-dependent diabetes mellitus. Esters of succinic acid, including those derived from 2,2-dimethylsuccinic acid, have been shown to influence insulin secretion in isolated rat pancreatic islets. These compounds can alter the concentration-response relationship for glucose-stimulated insulin release, suggesting a potential role in diabetes treatment (Ladrière et al., 1998).

Material Science and Nanotechnology

In material science, frameworks based on 2,2-dimethylsuccinate have shown promise for exfoliation into nanosheets using ultrasonication. These frameworks, involving monovalent or divalent cations, demonstrate the utility of 2,2-dimethylsuccinate in producing two-dimensional compounds suitable for nanosheet production, impacting the development of new materials systems (Saines et al., 2012).

Chemical Synthesis and Organic Chemistry

2,2-Dimethylsuccinic acid plays a role in organic synthesis, particularly in the protection of sulfonic acids. A novel method developed using 2,2-dimethylsuccinic acid demonstrated its utility in generating protected derivatives of taurine, an important compound in biochemistry (Seeberger et al., 2007). Additionally, it has been used in the synthesis of ar-atlantone, ar-turmerone, and prenylated aromatic compounds, showcasing its versatility in organic reactions (Strunz & Ya, 1992).

Surface Chemistry and Metal-Organic Frameworks

The interaction of 2,2-dimethylsuccinic acid with metal surfaces, such as copper, has been studied to understand the transmission of chirality to metal surfaces. These interactions are essential for creating new material systems with unique properties (Karageorgaki et al., 2019). Additionally, metal-organic frameworks constructed with 2,2-dimethylsuccinic acid have been explored for their structural diversity and properties, including strong emission without ligand sensitization (Gomez et al., 2013).

Safety And Hazards

2,2-Dimethylsuccinic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes, or clothing, and avoid release to the environment .

properties

IUPAC Name

2,2-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c1-6(2,5(9)10)3-4(7)8/h3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHPTLYPQCTZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021581
Record name 2,2-Dimethylbutanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
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Physical Description

Solid
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
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Solubility

70 mg/mL at 14 °C
Record name 2,2-Dimethylsuccinic acid
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Product Name

2,2-Dimethylsuccinic acid

CAS RN

597-43-3
Record name 2,2-Dimethylsuccinic acid
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Record name 2,2-Dimethylsuccinic acid
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Record name 2,2-DIMETHYLSUCCINIC ACID
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Record name 2,2-Dimethylbutanedioic acid
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Record name 2,2-dimethylsuccinic acid
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Record name 2,2-DIMETHYLSUCCINIC ACID
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Record name 2,2-Dimethylsuccinic acid
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Melting Point

140.5 °C
Record name 2,2-Dimethylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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